molecular formula C18H18ClN3O4S2 B4675913 N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide

N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide

Cat. No. B4675913
M. Wt: 439.9 g/mol
InChI Key: JSHJXVKVYVXNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide, also known as BCTC, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BCTC is a piperazine-based compound that has been found to have a high affinity for the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor. This receptor is involved in pain sensation and thermoregulation, making BCTC a promising candidate for the development of new analgesic drugs.

Mechanism of Action

N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide exerts its effects by blocking the activity of the TRPV1 receptor. This receptor is involved in the perception of pain and temperature, and its activation leads to the release of inflammatory mediators that contribute to pain and inflammation. By blocking this receptor, N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide can reduce pain sensation and inflammation.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of inflammatory mediators such as prostaglandins and cytokines, which contribute to pain and inflammation. N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide has also been shown to reduce the activity of nociceptors, which are sensory neurons that respond to painful stimuli.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide has several advantages for use in laboratory experiments. It is a potent and selective TRPV1 antagonist, which means that it can be used to study the role of this receptor in pain and inflammation. N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide has also been shown to be effective in animal models of pain, making it a useful tool for studying pain mechanisms. However, N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide. One area of interest is the development of new analgesic drugs based on N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide or other TRPV1 antagonists. Another area of interest is the study of the role of TRPV1 in other physiological processes, such as thermoregulation and immune function. Finally, further research is needed to understand the potential side effects of N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide and other TRPV1 antagonists, as well as their potential for drug interactions.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide has been extensively studied for its potential as an analgesic drug. It has been found to be a potent TRPV1 antagonist, which means that it can block the activity of this receptor and reduce pain sensation. N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide has been shown to be effective in animal models of inflammatory and neuropathic pain, making it a promising candidate for the development of new pain medications.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)sulfonylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S2/c19-13-1-4-15(5-2-13)28(23,24)22-9-7-21(8-10-22)18(27)20-14-3-6-16-17(11-14)26-12-25-16/h1-6,11H,7-10,12H2,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHJXVKVYVXNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-4-[(4-chlorophenyl)sulfonyl]piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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